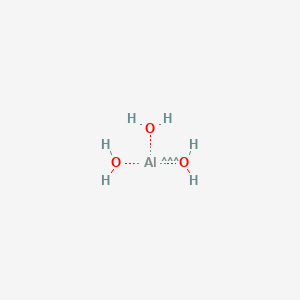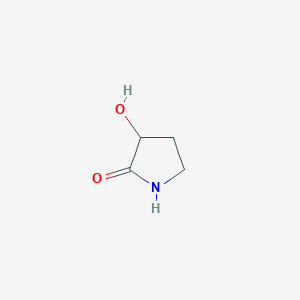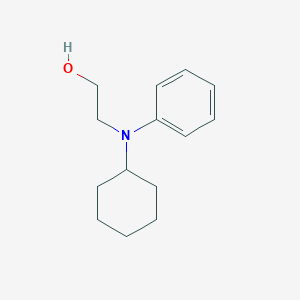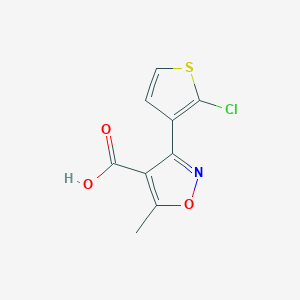
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. In
Mécanisme D'action
The mechanism of action of DMTF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DMTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. DMTF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
DMTF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that DMTF inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMTF has also been shown to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
DMTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMTF has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on DMTF. One area of interest is the development of DMTF-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of DMTF as a building block for the synthesis of novel polymers and materials. Additionally, more research is needed to fully understand the mechanism of action of DMTF and its potential applications in various fields.
Méthodes De Synthèse
DMTF can be synthesized using a simple one-pot reaction between 2,4-dimethylphenylamine and trifluoroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization.
Applications De Recherche Scientifique
DMTF has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTF has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, DMTF has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DMTF has been studied as a potential pollutant and its degradation products have been investigated.
Propriétés
Numéro CAS |
14618-47-4 |
|---|---|
Nom du produit |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
Formule moléculaire |
C10H10F3NO |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(7(2)5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
MFSPRVXZMOZECF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
Autres numéros CAS |
14618-47-4 |
Synonymes |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



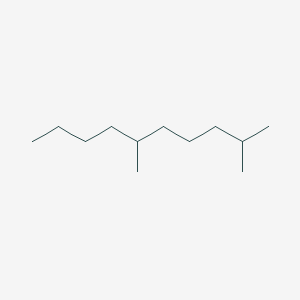

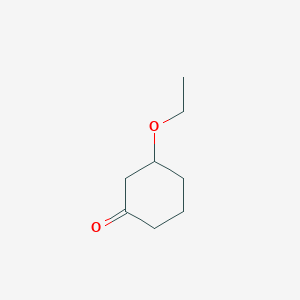
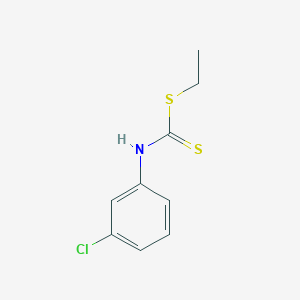


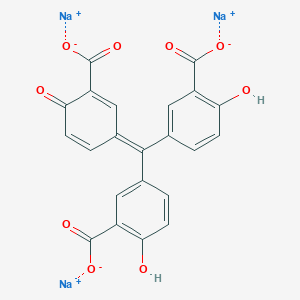
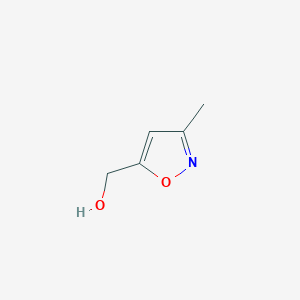
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
